molecular formula C26H23N3O3 B14985989 N-(9H-fluoren-2-yl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-(9H-fluoren-2-yl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No.: B14985989
M. Wt: 425.5 g/mol
InChI Key: ZSGXFBUCEOBNCG-UHFFFAOYSA-N
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Description

N-(9H-fluoren-2-yl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is a complex organic compound that features a fluorenyl group, an oxadiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-2-yl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the fluorenyl and oxadiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-2-yl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, less oxidized form of the compound.

Scientific Research Applications

N-(9H-fluoren-2-yl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to its biological activity and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: The compound’s unique structural features make it useful in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism by which N-(9H-fluoren-2-yl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied and the compound’s intended use.

Comparison with Similar Compounds

Similar Compounds

  • N-(9H-fluoren-2-yl)-4-[3-(2-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
  • N-(9H-fluoren-2-yl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide
  • N-(9H-fluoren-2-yl)-4-[3-(2-nitrophenyl)-1,2,4-oxadiazol-5-yl]butanamide

Uniqueness

What sets N-(9H-fluoren-2-yl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide apart from similar compounds is the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s electronic properties, reactivity, and interactions with other molecules, making it particularly valuable in specific applications such as organic electronics and medicinal chemistry.

Properties

Molecular Formula

C26H23N3O3

Molecular Weight

425.5 g/mol

IUPAC Name

N-(9H-fluoren-2-yl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

InChI

InChI=1S/C26H23N3O3/c1-31-23-10-5-4-9-22(23)26-28-25(32-29-26)12-6-11-24(30)27-19-13-14-21-18(16-19)15-17-7-2-3-8-20(17)21/h2-5,7-10,13-14,16H,6,11-12,15H2,1H3,(H,27,30)

InChI Key

ZSGXFBUCEOBNCG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4

Origin of Product

United States

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